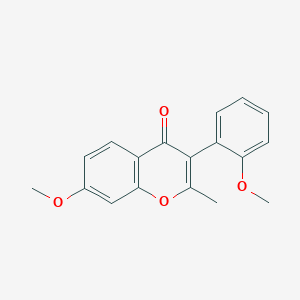

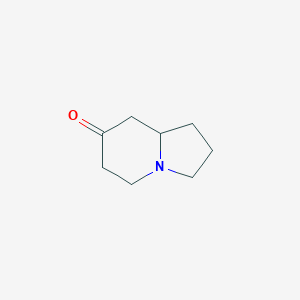

5,6,7,8-Tetrahydroindolizine-1-carbonitrile

カタログ番号 B2610803

CAS番号:

67421-69-6

分子量: 146.193

InChIキー: CUTDHMHDGHQIED-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

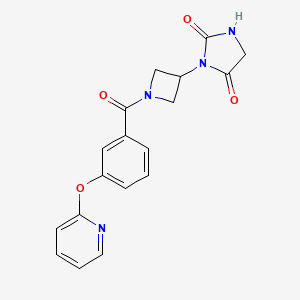

5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .科学的研究の応用

Synthesis and Chemical Transformations

- Functionalized Tetrahydroindolizines Synthesis : A general approach to synthesize functionalized 5,6,7,8-tetrahydroindolizines (THIs) using Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations is described. This method is both pharmaceutically relevant and environmentally friendly, utilizing an earth-abundant metal catalyst and a greener solvent (Cavitt & France, 2016).

- Synthesis of Fused Pyrroles and Bipyrroles : Tetrahydroindolizines are synthesized as intermediates in creating various heterocyclic structures containing the pyrrole moiety. These include the synthesis of dihydro-pyrrolizines and pyrrolo[1,2-a]azepines, demonstrating high-yield access to pyrrole-containing heterocycles (Nebe, Kucukdisli, & Opatz, 2016).

Catalysis and Reactions

- Catalytic One-Pot Synthesis : Catalytic methods for synthesizing 1-substituted 5,6,7,8-tetrahydroindolizine derivatives are developed using α,β-unsaturated aldehydes, carbon monoxide, and but-3-en-1-amine (Biletzki & Imhof, 2012).

- Rhodium-Catalyzed Hydroformylation : A rhodium-catalyzed hydroformylation of 3-acetyl-1-allylpyrrole leads to the formation of 5,6,7,8-tetrahydroindolizines. This process involves a domino hydroformylation/cyclization on the α-pyrrole positions (Rocchiccioli, Settambolo, & Lazzaroni, 2005).

Biological Applications

- Synthesis and Antimicrobial Evaluation : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, synthesized from 5,6,7,8-tetrahydroindolizines, have been evaluated for their antibacterial and antifungal activities (Elgemeie et al., 2017).

Pharmaceutical Applications

- Preparation of Novel Indolizinone-Based Compounds : The 1,3-dipolar cycloaddition chemistry is used to prepare indolizinone-based compounds, which could be utilized for developing pharmaceuticals (Mmutlane, Harris, & Padwa, 2005).

Safety and Hazards

特性

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDHMHDGHQIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

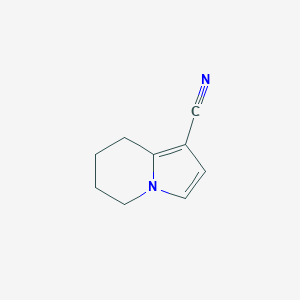

To a solution of sodium-1-formyl-piperidine-2-carboxylate (2.0 g) (Reference Example 7) in dichloromethane (50 mL) at ambient temperature under nitrogen was added para-toluenesulfonyl chloride (2.31 g). After stirring for 10 minutes the mixture was treated dropwise with acrylonitrile (0.88 mL) and triethylamine (1.5 mL) and stirring was continued for a further 1 hour when a second portion of triethylamine (1.0 mL) was added. The reaction mixture was stirred for 18 hours and the dichloromethane removed in vacuo. The residue was taken up in water (50 mL) and extracted with ethyl acetate (200 mL). The combined organic extracts were evaporated in vacuo and the residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:4, v/v) to give the title compound (1.38 g) as an orange oil, MS: 147 (MH+). 1H NMR(CDCl3): δ 6.48 (1H, d, J=3.1 Hz); 6.36 (1H, d, J=3.1 Hz); 3.91 (2H, t, J=6.0 Hz); 2.89 (2H, t, J=6.0 Hz); 1.98 (2H, m); 1.88 (2H, m).

Name

sodium 1-formyl-piperidine-2-carboxylate

Quantity

2 g

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)

![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)

![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)